5-Chloro-3-ethenyl-2-fluoropyridine
Description
Properties
IUPAC Name |
5-chloro-3-ethenyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN/c1-2-5-3-6(8)4-10-7(5)9/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNQGGEIYXLLKQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(N=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Chlorination-Fluorination-Ethenylation
- Chlorination : 3-Methoxypyridine undergoes vapor-phase chlorination at 400°C with Cl₂ (3 equiv) to yield 5-chloro-3-methoxypyridine.
- Fluorination : The methoxy group is replaced via SNAr using AgF₂ in MeCN at 50°C, yielding 5-chloro-2-fluoro-3-methoxypyridine.
- Demethylation and Ethenylation : Methoxy deprotection with BBr₃ followed by Horner-Wadsworth-Emmons olefination introduces the ethenyl group.
Advantages : High regioselectivity in chlorination and fluorination.
Limitations : Demethylation requires harsh conditions (BBr₃, −78°C).
Route 2: Late-Stage Ethenylation via Cross-Coupling
- Core Synthesis : 5-Chloro-2-fluoropyridine is brominated at the 3-position using NBS in CCl₄.
- Heck Coupling : Reaction with ethylene under palladium catalysis forms the ethenyl group.
Advantages : Avoids protective groups.
Limitations : Moderate yields due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethenyl-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethenyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo Suzuki, Heck, and other cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
5-Chloro-3-ethenyl-2-fluoropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethenyl-2-fluoropyridine involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, influencing their activity. The ethenyl group may also participate in covalent bonding with target molecules, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of pyridine derivatives are heavily influenced by substituent type and position. Below is a comparative analysis of 5-Chloro-3-ethenyl-2-fluoropyridine and key analogues:
Reactivity and Functionalization Potential
- Ethenyl Group : The ethenyl substituent in this compound offers unique reactivity, such as participation in Diels-Alder or radical addition reactions. This contrasts with methyl or trifluoromethyl groups in analogues, which primarily modify steric and electronic profiles .
- Halogen Positioning : The 2-fluoro and 5-chloro arrangement creates a polarized aromatic system, enhancing electrophilic substitution at specific positions. Comparatively, 5-Chloro-2-ethoxy-3-fluoropyridine’s ethoxy group directs reactivity toward nucleophilic substitution or oxidation .
- Boronates : The boronate ester in 5-Chloro-2-ethoxy-3-fluoro-4-(dioxaborolan-2-yl)pyridine enables cross-coupling reactions, a feature absent in the target compound .
Biological Activity
5-Chloro-3-ethenyl-2-fluoropyridine is a pyridine derivative that has garnered attention for its potential biological activity. This compound is primarily explored for its applications in medicinal chemistry, particularly as a building block for the synthesis of biologically active compounds. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with chlorine and fluorine atoms, as well as an ethenyl group. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors. The halogen substituents enhance binding affinity, potentially leading to modulation of various biological pathways. The ethenyl group may facilitate covalent bonding with target molecules, further influencing their activity.
Biological Activity
Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors. Its derivatives have shown promising antibacterial activities against gram-positive bacteria, suggesting that modifications to its structure can yield compounds with enhanced therapeutic efficacy .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antibacterial Evaluation :
A recent study synthesized derivatives of this compound and evaluated their antibacterial properties. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against drug-sensitive strains, outperforming established antibiotics like linezolid . -
Synthesis and Functionalization :
Research has demonstrated the late-stage functionalization of pyridine derivatives, including this compound. This process allows for the introduction of various substituents that can enhance biological activity while maintaining favorable yields . -
Molecular Docking Studies :
Molecular docking studies have been conducted to predict the binding modes of synthesized derivatives with target proteins. These studies provide insight into how structural modifications can influence binding affinity and biological efficacy .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Chloro-3-ethenyl-2-fluoropyridine?
- Answer : A two-step approach is commonly employed:
Halogenation : Introduce chlorine and fluorine substituents via directed ortho-metalation (DoM) or nucleophilic aromatic substitution (SNAr). For example, fluorination at the 2-position can be achieved using KF/CuI under controlled heating (80–100°C) .
Ethenylation : Install the ethenyl group via Heck coupling or elimination reactions. A palladium-catalyzed coupling between 5-chloro-2-fluoropyridine-3-boronic acid and vinyl halides is effective, requiring anhydrous conditions and ligands like Pd(PPh₃)₄ .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation.
Q. What safety protocols are critical when handling this compound?
- Answer :
- Personal Protection : Use nitrile gloves, goggles, and respiratory masks due to potential skin/eye irritation and respiratory toxicity .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers. The compound’s WGK 3 classification indicates high water hazard potential, necessitating secondary containment .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous runoff into drains .
Q. Which analytical techniques are optimal for characterizing this compound?
- Answer :
- Structural Confirmation : Use H/C NMR and FT-IR to verify substituent positions and functional groups. For crystallinity assessment, X-ray diffraction (as in related pyridine derivatives) provides precise molecular geometry .
- Purity Analysis : HPLC with a C18 column (UV detection at 254 nm) or GC-MS (using He carrier gas) ensures >95% purity .
Advanced Research Questions
Q. How can competing side reactions during halogenation be minimized?
- Answer :
- Temperature Modulation : Lower temperatures (e.g., 0–5°C) reduce electrophilic byproducts during fluorination.
- Directed Metalation Groups (DMGs) : Use tert-butoxy or trimethylsilyl groups to enhance regioselectivity .
- Catalyst Optimization : CuI/KF systems improve fluorine incorporation efficiency while suppressing dichlorination .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Answer :
- DFT Calculations : Model transition states to identify favorable coupling sites (e.g., C3 ethenyl vs. C5 chlorine). The trifluoromethyl group’s electron-withdrawing effect (as in analogous compounds) lowers activation energy for Suzuki-Miyaura reactions .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using software like MOE .
Q. What challenges arise in regioselective functionalization of the pyridine ring?
- Answer :
- Steric Hindrance : The ethenyl group at C3 impedes electrophilic attacks at adjacent positions. Use bulky ligands (e.g., SPhos) to direct reactions to C4 or C6 .
- Electronic Effects : Fluorine’s strong electronegativity deactivates the C2 position, necessitating harsher conditions for substitutions .
Q. How does structural modification influence biological activity in derivatives?
- Answer :
- Trifluoromethyl Addition : Analogous compounds (e.g., 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine) show enhanced lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
- Hydrazone Derivatives : Introducing hydrazone moieties (via condensation reactions) can enhance antimicrobial activity, as seen in structurally similar pyridines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
